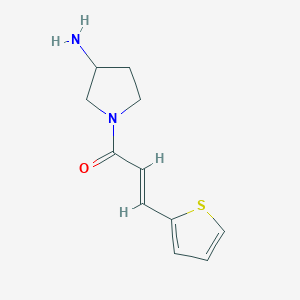![molecular formula C7H8N6 B1491679 7-(azidometil)-1-metil-1H-imidazo[1,2-b]pirazol CAS No. 2098139-96-7](/img/structure/B1491679.png)
7-(azidometil)-1-metil-1H-imidazo[1,2-b]pirazol
Descripción general
Descripción
7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C7H8N6 and its molecular weight is 176.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal
7-(azidometil)-1-metil-1H-imidazo[1,2-b]pirazol: tiene implicaciones significativas en la química medicinal debido a su núcleo de pirazol, que está presente en muchos agentes farmacéuticos . Los derivados de pirazol son conocidos por su amplio espectro de actividades biológicas, que incluyen propiedades antiinflamatorias, antipsicóticas y analgésicas. El grupo azidometil podría utilizarse potencialmente para aplicaciones de química clic en el desarrollo de fármacos, lo que permitiría la creación de diversos candidatos a fármacos con posibles aplicaciones terapéuticas.
Agricultura
En el sector agrícola, los derivados de pirazol se utilizan por su bioactividad. Sirven como intermediarios clave en la síntesis de agroquímicos como pesticidas y herbicidas . El grupo azidometil en el compuesto podría mejorar la afinidad de unión de estos productos químicos a sus objetivos biológicos, mejorando su eficacia como agroquímicos.
Ciencia de Materiales
La estructura única del compuesto lo convierte en un candidato para la síntesis de materiales avanzados. Su incorporación en polímeros o recubrimientos podría conferir propiedades novedosas como una mayor estabilidad térmica o reactividad . La funcionalidad azida es particularmente útil para crear polímeros reticulados a través de reacciones de cicloadición azida-alquino.
Química Industrial
En la química industrial, el compuesto se puede utilizar como bloque de construcción para sintetizar diversos productos químicos de relevancia industrial . Su capacidad para sufrir una gama de reacciones químicas lo convierte en un intermedio versátil en la producción de colorantes, resinas y otros polímeros.
Ciencias Ambientales
El grupo azidometil puede reaccionar con contaminantes, lo que podría conducir a la degradación de sustancias peligrosas en el medio ambiente . Esta reactividad podría aprovecharse en los esfuerzos de limpieza ambiental, como el tratamiento de residuos industriales o la remediación de sitios contaminados.
Bioquímica
En bioquímica, el compuesto podría utilizarse para estudiar las interacciones de proteínas y los mecanismos enzimáticos . El grupo azida puede ser una etiqueta de fotoafinidad en ensayos bioquímicos, lo que ayuda a dilucidar la estructura y función de las biomoléculas.
Estudios Fotofísicos
Los derivados de pirazol exhiben propiedades fotofísicas excepcionales, lo que los hace adecuados para su uso en el desarrollo de materiales ópticos y sondas fluorescentes . El compuesto podría utilizarse para crear nuevos materiales que cambien sus propiedades en respuesta a la luz, lo que tiene aplicaciones en sensores y tecnologías de imagen.
Química Orgánica Sintética
El compuesto sirve como un intermedio clave en la síntesis de moléculas orgánicas más complejas . Su reactividad permite la construcción de diversos compuestos heterocíclicos, que son cruciales en el desarrollo de nuevas metodologías de síntesis orgánica.
Mecanismo De Acción
Target of Action
It is known that pyrazole derivatives, which include this compound, often interact with various receptors and enzymes in the body . For instance, some pyrazole derivatives have been found to interact with estrogen receptors and alcohol dehydrogenase .
Mode of Action
Based on the known interactions of similar pyrazole derivatives, it can be inferred that this compound may interact with its targets, leading to changes in their function .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
Similar pyrazole derivatives have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole. For instance, the presence of ozone has been found to affect the reactions of similar pyrazole compounds .
Análisis Bioquímico
Biochemical Properties
7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with Bruton’s tyrosine kinase (BTK), an important enzyme in B cell receptor signaling . The interaction with BTK involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can affect downstream signaling pathways, ultimately influencing cellular functions.
Cellular Effects
The effects of 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated antiproliferative activity by inducing apoptosis and inhibiting cell proliferation . It affects cell signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with BTK results in the inhibition of the enzyme’s activity, which in turn affects downstream signaling pathways . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular functions, although the extent of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.
Transport and Distribution
The transport and distribution of 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy. Studies have shown that the compound can be efficiently transported across cell membranes, allowing it to reach its target sites within the cells.
Subcellular Localization
The subcellular localization of 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications can influence its localization, ensuring that it reaches the appropriate sites of action. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
7-(azidomethyl)-1-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6/c1-12-2-3-13-7(12)6(5-10-13)4-9-11-8/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQWYVBONHJEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C=N2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491596.png)
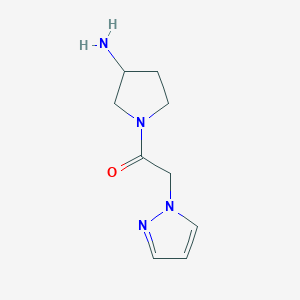


![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491602.png)
![{1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491603.png)
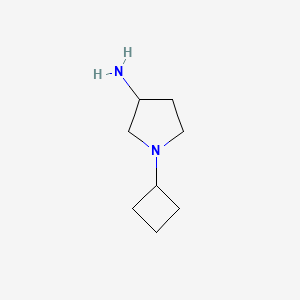

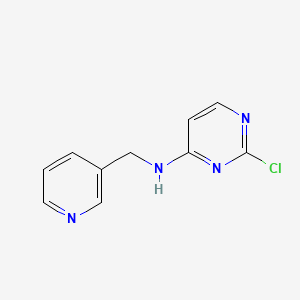

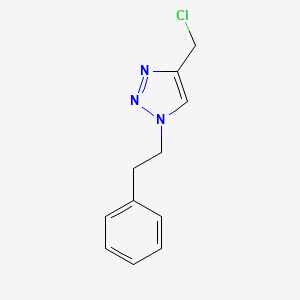
![[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491612.png)
![[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491613.png)
